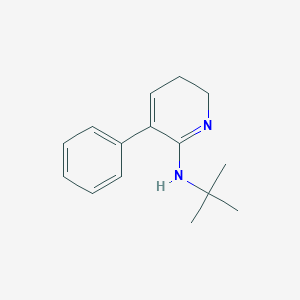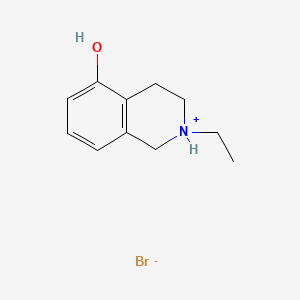
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide typically involves multicomponent reactions. One common method is the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through various multicomponent reactions . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green and sustainable chemistry are often applied, utilizing efficient and recyclable catalysts in multicomponent reactions to improve atom economy, selectivity, and yield .
化学反応の分析
Types of Reactions
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the C(1) position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles in the presence of transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of C(1)-substituted tetrahydroisoquinolines .
科学的研究の応用
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating various biological pathways, including those involved in neuroprotection and antimicrobial activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative with significant biological activity.
Uniqueness
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
4512-82-7 |
|---|---|
分子式 |
C11H16BrNO |
分子量 |
258.15 g/mol |
IUPAC名 |
2-ethyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-5,13H,2,6-8H2,1H3;1H |
InChIキー |
HHXJQWUXHSIFMY-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CCC2=C(C1)C=CC=C2O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
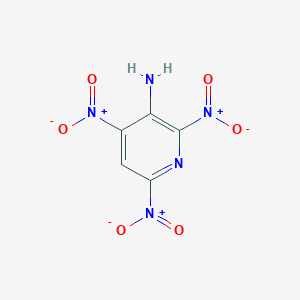
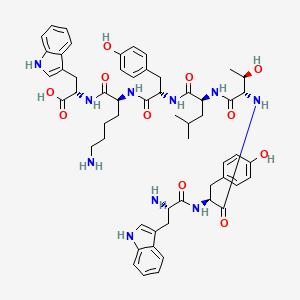
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

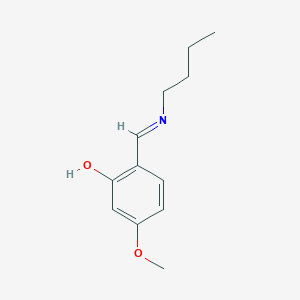
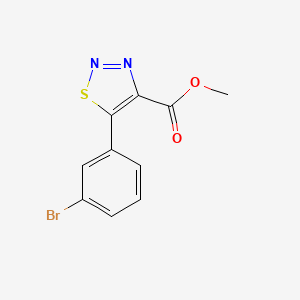
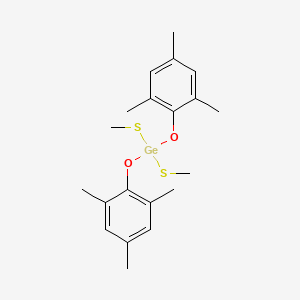
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
